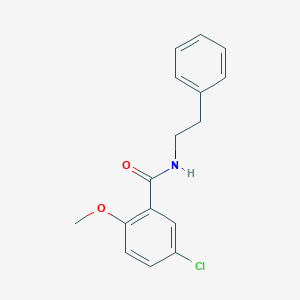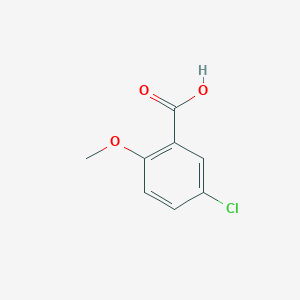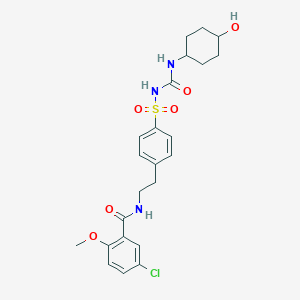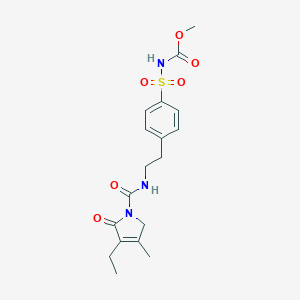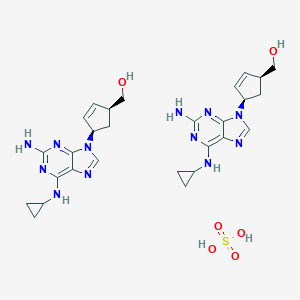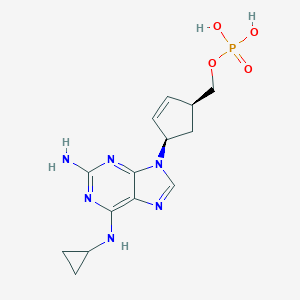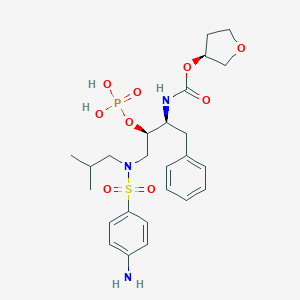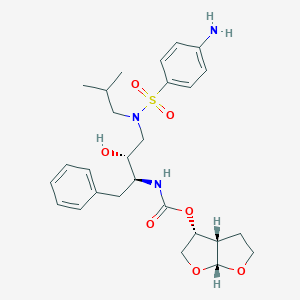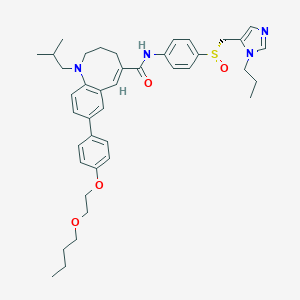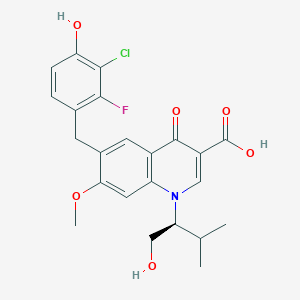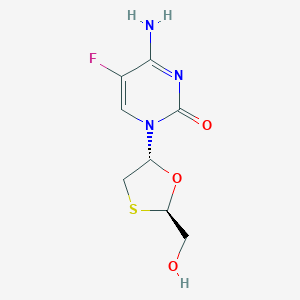
alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
描述
5-epi Emtricitabine is an epimer of Emtricitabine.
作用机制
Target of Action
Oxathiolan 5FC-alpha, also known as alpha-L-FTC, primarily targets fungal cells. Its main targets are the enzymes involved in nucleic acid synthesis, specifically cytosine permease and cytosine deaminase . These enzymes are crucial for the uptake and conversion of the compound into its active form within the fungal cell.
Mode of Action
Once inside the fungal cell, Oxathiolan 5FC-alpha is converted by cytosine deaminase into 5-fluorouracil (5-FU) . This active metabolite then interferes with both DNA and RNA synthesis. 5-FU is further metabolized into 5-fluorouridine triphosphate (5-FUTP) and 5-fluorodeoxyuridine monophosphate (5-FdUMP). 5-FUTP is incorporated into RNA, disrupting RNA processing and function, while 5-FdUMP inhibits thymidylate synthase, leading to impaired DNA synthesis .
Biochemical Pathways
The primary biochemical pathways affected by Oxathiolan 5FC-alpha are those involved in nucleic acid metabolism. The inhibition of thymidylate synthase by 5-FdUMP leads to a depletion of thymidine triphosphate (dTTP), which is essential for DNA replication and repair . This disruption causes a cascade of effects, including DNA damage, cell cycle arrest, and ultimately cell death.
Pharmacokinetics
Oxathiolan 5FC-alpha is well absorbed after oral administration and exhibits good bioavailability . It is widely distributed throughout the body, including the central nervous system, due to its ability to cross the blood-brain barrier. The compound is primarily excreted unchanged in the urine, with renal clearance being a significant route of elimination . In patients with renal impairment, dose adjustments are necessary to avoid toxicity.
Result of Action
The molecular and cellular effects of Oxathiolan 5FC-alpha include the inhibition of fungal cell growth and replication. By disrupting DNA and RNA synthesis, the compound effectively halts the proliferation of susceptible fungal species, leading to cell death . This makes it a potent antifungal agent, particularly against Cryptococcus and Candida species .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of Oxathiolan 5FC-alpha. For instance, acidic environments may enhance the uptake of the compound by fungal cells, while extreme temperatures could affect its stability . Additionally, the presence of other antifungal agents can have synergistic or antagonistic effects on its activity, necessitating careful consideration in combination therapies .
属性
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPYNMVSIKCOC-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163233 | |
| Record name | alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145986-26-1 | |
| Record name | alpha-L-FTC | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145986261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
